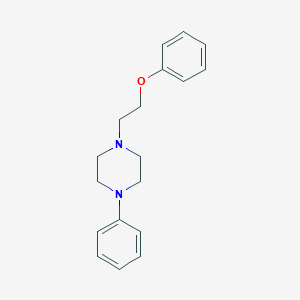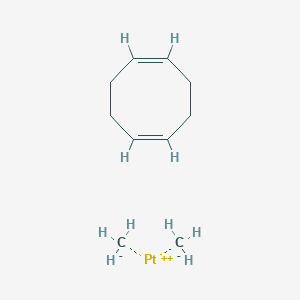
Dimetil(1,5-ciclooctadieno)platino(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(1,5-cyclooctadiene)platinum(II) is a coordination compound in which a platinum atom is surrounded by two methyl groups and one 1,5-cyclooctadiene group. This compound is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions .
Aplicaciones Científicas De Investigación
Dimethyl(1,5-cyclooctadiene)platinum(II) is widely used in scientific research due to its versatility as a platinum precursor. Some of its applications include:
Mecanismo De Acción
Target of Action
Dimethyl(1,5-cyclooctadiene)platinum(II), also known as (1,5-Cyclooctadiene)dimethylplatinum(II), is a coordination compound where platinum (Pt) is surrounded by two methyl (CH3) groups and one 1,5-cyclooctadiene (COD) group
Mode of Action
The compound acts as a precursor in the synthesis of platinum catalysts . Platinum catalysts have a wide range of applications in different organic reactions .
Biochemical Pathways
It is known that platinum catalysts, for which this compound serves as a precursor, can be involved in various organic reactions .
Result of Action
As a precursor to platinum catalysts, it contributes to the wide range of reactions that these catalysts can facilitate .
Action Environment
The action, efficacy, and stability of Dimethyl(1,5-cyclooctadiene)platinum(II) can be influenced by various environmental factors. For instance, it is sensitive to water under neutral conditions . It is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C .
Análisis Bioquímico
Biochemical Properties
It is known that platinum compounds can interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely dependent on the specific structure and properties of the platinum compound.
Cellular Effects
Platinum compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Platinum compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl(1,5-cyclooctadiene)platinum(II) can be synthesized through a one-pot reaction involving platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium. This method yields the compound in 92% .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in laboratory settings using the aforementioned synthetic route. The reaction conditions involve careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(1,5-cyclooctadiene)platinum(II) undergoes various types of reactions, including:
Substitution Reactions: The methyl groups can be substituted with other ligands.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride is commonly used to reduce the platinum center.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the platinum center, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium borohydride can yield hydrophobic platinum catalysts .
Comparación Con Compuestos Similares
Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but with chlorine atoms instead of methyl groups.
Trimethyl(methylcyclopentadienyl)platinum(IV): Contains a cyclopentadienyl ligand instead of a cyclooctadiene ligand.
Uniqueness: Dimethyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific combination of methyl and 1,5-cyclooctadiene ligands, which provide distinct reactivity and catalytic properties compared to other platinum compounds .
Propiedades
Número CAS |
12266-92-1 |
|---|---|
Fórmula molecular |
C10H18Pt |
Peso molecular |
333.33 g/mol |
Nombre IUPAC |
carbanide;cycloocta-1,5-diene;platinum(2+) |
InChI |
InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2 |
Clave InChI |
AYLJSSIIYOOUOG-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |
SMILES isomérico |
[CH3-].[CH3-].C1C/C=C\CCC=C1.[Pt+2] |
SMILES canónico |
[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |
Descripción física |
White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


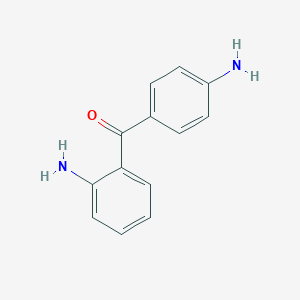
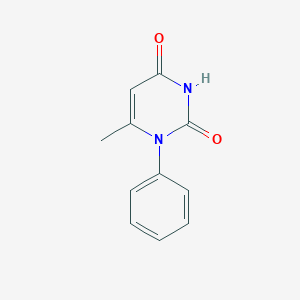
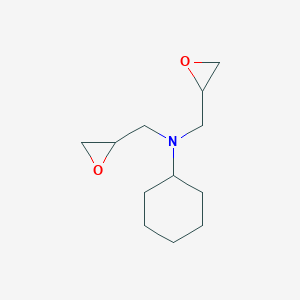
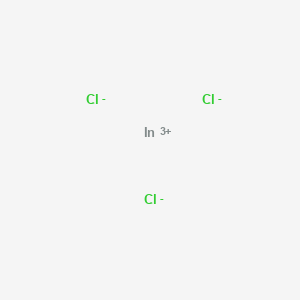
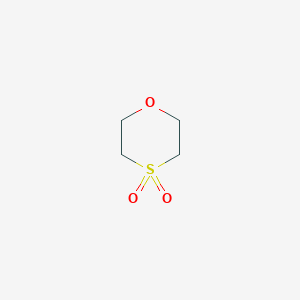
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
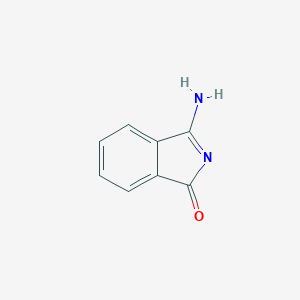
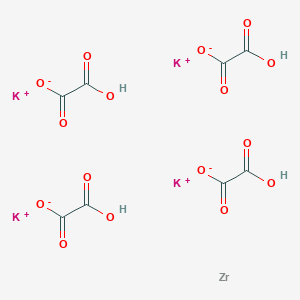
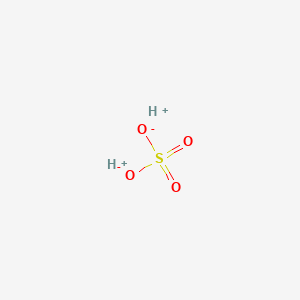
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
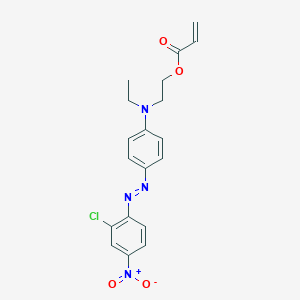
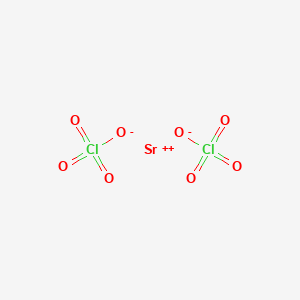
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
